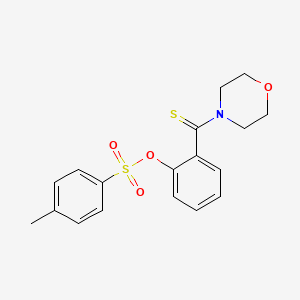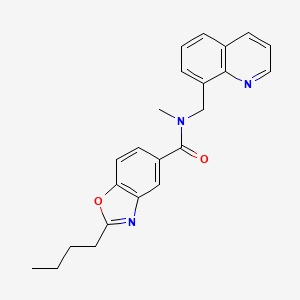![molecular formula C21H17N3O6 B4936372 1-allyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4936372.png)
1-allyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-allyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NBMPR, which stands for nitrobenzylthioinosine, and is a potent inhibitor of nucleoside transporters.
Mecanismo De Acción
NBMPR inhibits nucleoside transporters by binding to the extracellular domain of the transporter, preventing the uptake of nucleosides into the cell. This inhibition leads to a decrease in the intracellular levels of nucleosides, which can result in cell death. The mechanism of action of NBMPR has been extensively studied, and its potency as an inhibitor of nucleoside transporters has been well established.
Biochemical and Physiological Effects:
NBMPR has been shown to have a range of biochemical and physiological effects. Inhibition of nucleoside transporters by NBMPR can lead to a decrease in intracellular levels of nucleosides, which can result in cell death. Additionally, NBMPR has been shown to regulate immune responses by modulating the levels of adenosine, which is an important signaling molecule in the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NBMPR has several advantages for lab experiments, including its potency as an inhibitor of nucleoside transporters and its ability to regulate immune responses. However, there are also limitations to its use, including its potential toxicity and the need for careful handling due to its reactive nature.
Direcciones Futuras
There are several future directions for research on NBMPR. One area of interest is the development of NBMPR analogs with improved potency and selectivity. Additionally, there is potential for the use of NBMPR in combination with other cancer therapies to enhance their efficacy. Further research is also needed to better understand the role of nucleoside transporters in immune responses and the potential for NBMPR to modulate these responses.
Conclusion:
In conclusion, NBMPR is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to inhibit nucleoside transporters has been extensively studied, and it has shown promise as a potential candidate for cancer therapy and immune modulation. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of NBMPR involves several steps, including the reaction of 4-nitrobenzyl chloride with thioinosine, followed by the reaction of the resulting intermediate with allyl bromide and then with 2-formylbenzoic acid. The final product is obtained through a cyclization reaction. This synthesis method has been optimized to achieve high yields and purity of NBMPR.
Aplicaciones Científicas De Investigación
NBMPR has been extensively used in scientific research for its ability to inhibit nucleoside transporters. These transporters are responsible for the uptake of nucleosides, which are essential components of DNA and RNA synthesis. Inhibition of nucleoside transporters by NBMPR has been shown to have anti-tumor effects, making it a potential candidate for cancer therapy. Additionally, NBMPR has been studied for its role in regulating immune responses and as a tool for studying nucleoside transporters.
Propiedades
IUPAC Name |
(5E)-5-[[2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6/c1-2-11-23-20(26)17(19(25)22-21(23)27)12-15-5-3-4-6-18(15)30-13-14-7-9-16(10-8-14)24(28)29/h2-10,12H,1,11,13H2,(H,22,25,27)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHUQYGLXNJYQV-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=C(C=C3)[N+](=O)[O-])/C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1-(prop-2-EN-1-YL)-1,3-diazinane-2,4,6-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(benzyloxy)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B4936289.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B4936297.png)
![3-(4-bromophenyl)-5-[2-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4936301.png)
![N-[4-(aminocarbonyl)phenyl]-4-chloro-2-fluorobenzamide](/img/structure/B4936305.png)

![N'-[(2-phenylcyclopropyl)carbonyl]-2-furohydrazide](/img/structure/B4936317.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4936327.png)
![2-(4-butoxyphenyl)-5-(4-fluorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4936329.png)
amino]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4936346.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide](/img/structure/B4936354.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B4936370.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B4936384.png)